molecular formula C11H13NO B1289691 4-Benzylpyrrolidin-2-one CAS No. 30200-04-5

4-Benzylpyrrolidin-2-one

Cat. No. B1289691
CAS RN: 30200-04-5
M. Wt: 175.23 g/mol
InChI Key: OKESWHAZOJRHIT-UHFFFAOYSA-N
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Description

4-Benzylpyrrolidin-2-one is a chemical compound that serves as a versatile scaffold in the synthesis of various bioactive derivatives. It has a unique structural feature that contributes to its biological importance. The compound and its derivatives have been the subject of research due to their potential pharmaceutical applications and their role in the synthesis of compounds with diverse biological activities .

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. One approach involves the reaction of 1-benzyl-4-(chloromethyl)piperidine with purines in a basic medium, leading to the formation of N-benzylpiperidine and N-benzylpyrrolidine derivatives . Another study reports the asymmetric synthesis of 4-aminopyrrolidine carboxylic acids, which are closely related to this compound, achieving high diastereomeric and enantiomeric excesses . Additionally, a review highlights the synthesis of (S)-5-benzylpyrrolidine-2,4-dione derivatives with substitutions at the C-3 position, demonstrating an effective method for synthesizing the core structure with a high yield .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized using various techniques. For instance, the structure of 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones, which are structurally related to this compound, was elucidated using NMR techniques and confirmed by X-ray crystallography for a specific derivative .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions. The reaction of 4-benzylidene-1-butylpyrrolidine-2,3-diones with aromatic thiols and amines leads to the formation of different products, including 2-butyl-4-arylpyrrolo[c][1,5]benzothiazepin-1(2H)-ones and substituted benzylideneanilines . These reactions demonstrate the reactivity of the pyrrolidine ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. Computational studies have been conducted to understand the structure-directing effects of benzylpyrrolidine and its fluorinated derivatives in the synthesis of microporous materials like AlPO-5. These studies reveal that the packing density of molecules and electrostatic interactions with the framework are crucial factors affecting the properties of the resulting materials .

Scientific Research Applications

Metabolic Studies

  • Trapping of Metabolically Generated Electrophilic Species : A study by Ho and Castagnoli (1980) investigated the metabolism of 1-benzylpyrrolidine, a compound structurally related to 4-Benzylpyrrolidin-2-one. This research revealed that metabolically generated iminium ions can alkylate nucleophilic functionalities in microsomal macromolecules, indicating the potential role of this compound in metabolic studies (Ho & Castagnoli, 1980).

Synthesis and Molecular Modeling

  • Dynamic Kinetic Resolution : Koszelewski et al. (2009) demonstrated the synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, a closely related compound, using dynamic kinetic resolution catalyzed by ω-transaminases. This method is significant for the synthesis of 4-arylpyrrolidin-2-ones derivatives, highlighting the compound's utility in chemical synthesis (Koszelewski et al., 2009).
  • Synthesis of N-substituted Pyrrolin-2-ones : Mattern (1996) reported on the stereospecific synthesis of N-protected pyrrolin-2-ones, which includes derivatives of this compound. This synthesis is important in the development of microcolin analogues (Mattern, 1996).

Safety and Hazards

The safety information for 4-Benzylpyrrolidin-2-one includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While the future directions for 4-Benzylpyrrolidin-2-one are not explicitly mentioned in the search results, it’s worth noting that the pyrrolidine ring, which is a part of this compound, is of great interest in the field of medicinal chemistry .

properties

IUPAC Name

4-benzylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c13-11-7-10(8-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKESWHAZOJRHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596238
Record name 4-Benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30200-04-5
Record name 4-Benzylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyl-2-pyrrolidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing the optically active metabolite CM2 of Clausenamide?

A1: Clausenamide is a natural product with various biological activities. [] Understanding the activity and metabolic fate of its metabolites, like CM2 (3, 5-dihydroxy- 5-(α-hydroxylbenzyl)-1-methyl-4-benzylpyrrolidin-2-one), is crucial for exploring its therapeutic potential. Synthesizing optically active CM2 allows researchers to study its specific biological properties and compare them to the parent compound. This can provide insights into structure-activity relationships and guide the development of more potent and selective derivatives.

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